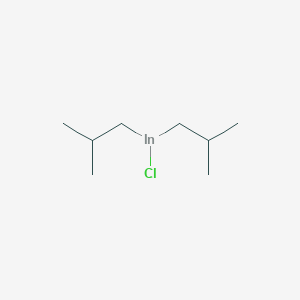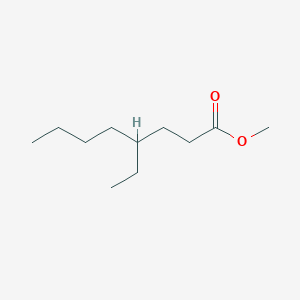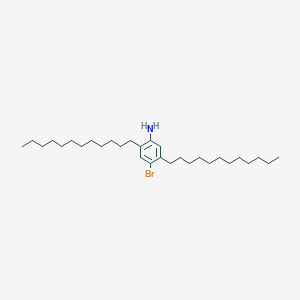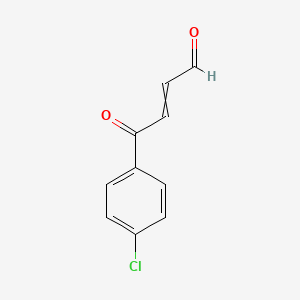![molecular formula C11H16O2S B12545167 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL CAS No. 671223-81-7](/img/structure/B12545167.png)
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL is an organic compound that features a methoxyphenyl group attached to a butanol backbone via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL typically involves the reaction of 4-methoxyphenylthiol with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with butan-2-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.
化学反応の分析
Types of Reactions
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding butanol derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 4-[(4-Methoxyphenyl)sulfinyl]butan-2-OL, 4-[(4-Methoxyphenyl)sulfonyl]butan-2-OL.
Reduction: 4-(4-Methoxyphenyl)butan-2-OL.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL exerts its effects depends on its interaction with molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with various receptors and enzymes, modulating their function. The exact pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyphenyl)butan-2-OL
- 4-[(4-Methoxyphenyl)sulfinyl]butan-2-OL
- 4-[(4-Methoxyphenyl)sulfonyl]butan-2-OL
Uniqueness
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL is unique due to the presence of both a methoxyphenyl group and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
671223-81-7 |
|---|---|
分子式 |
C11H16O2S |
分子量 |
212.31 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChIキー |
DRSXFMUSDIJHBH-UHFFFAOYSA-N |
正規SMILES |
CC(CCSC1=CC=C(C=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)


![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)

![2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12545118.png)




![N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine](/img/structure/B12545150.png)

